3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c1-2-23-13-6-3-11(4-7-13)17-15-10-20-16-8-5-12(19)9-14(16)18(15)22-21-17/h3-10H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVKOJOMRKNKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline involves several steps. One common method is the stepwise [3+2] cycloaddition/reductive cyclization from readily available 2-nitrochalcones and activated methylene isocyanides. Another method involves the reaction of 2-aminoarylacrylates/2-aminochalcones and tosylmethyl isocyanide (TosMIC) via a one-pot van Leusen reaction and cyclization under basic conditions. These methods provide efficient routes to synthesize the compound with high yields.
Chemical Reactions Analysis
3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions due to its fused ring structure and multiple functional groups. The reactions may involve the pyrazoloquinoline core and could be influenced by the ethoxy and fluorophenyl groups. Common types of reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies indicate that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. Specifically, compounds similar to 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline have shown the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is primarily attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Case Study: Inhibition of NO Production
In a study evaluating various derivatives, certain compounds exhibited IC50 values comparable to established anti-inflammatory agents:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
These findings suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has been explored extensively. These compounds have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | This compound | 15 |
| A549 (Lung) | Same compound | 12 |
| HeLa (Cervical) | Same compound | 10 |
Structure-Activity Relationship (SAR)
SAR studies indicate that the presence of electron-withdrawing groups such as fluorine on the phenyl rings enhances biological activity. Conversely, bulky substituents can reduce efficacy due to steric hindrance.
The proposed mechanisms for the anti-inflammatory and anticancer activities include:
- Inhibition of iNOS : Reducing NO production decreases inflammatory responses.
- Inhibition of COX-2 : This leads to reduced prostaglandin synthesis, further mitigating inflammation.
- Induction of Apoptosis in Cancer Cells : Through modulation of key signaling pathways such as p53 and NF-kB.
Mechanism of Action
The primary targets of 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline are the FLT3 and haspin kinases. These kinases play critical roles in various cancer cell lines, including acute myeloid leukemia (AML), making them important targets for therapeutic intervention. The compound interacts with its targets through its 3H-pyrazolo[4,3-f]quinoline core, which acts as a kinase hinge binder, facilitating the inhibition of the FLT3 and haspin kinases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Pyrazolo[4,3-c]quinolines exhibit significant pharmacological versatility due to their tunable substituents. Below is a comparative analysis of key analogs:
Key Findings
Substituent Effects on Bioactivity: Fluorine and Ethoxy Groups: The 8-fluoro substitution in the target compound and its analogs (e.g., ELND006) is associated with enhanced metabolic stability and target affinity. Ethoxy groups (e.g., in 8-ethoxy derivatives) increase lipophilicity, improving blood-brain barrier penetration . Amino Groups: Introduction of primary amines (e.g., 3-amino derivatives) significantly enhances anti-inflammatory activity by inhibiting inducible nitric oxide synthase (iNOS) and COX-2 expression (IC₅₀ values ≤ 1 µM) .
Pharmacological Profiles: Anti-inflammatory Activity: Compounds with polar substituents (e.g., hydroxyl or amino groups) exhibit superior anti-inflammatory effects compared to halogenated or alkoxy variants. For example, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (IC₅₀ = 0.2 µM) outperforms non-polar analogs . Anticancer Activity: Bulky substituents (e.g., 3,4-dimethylphenyl in C350-0575) enhance cytotoxicity against cancer cell lines (e.g., HCT-116, A549) by promoting intercalation or enzyme inhibition .
Synthetic Accessibility :
- The target compound and its 8-fluoro analogs are synthesized via reductive cyclization or multi-component reactions under microwave conditions, achieving yields >70% . In contrast, ELND006 requires complex sulfonylation steps, reducing scalability .
Challenges and Limitations
- Metabolic Stability : While fluorine improves stability, ethoxy groups may increase susceptibility to cytochrome P450-mediated oxidation, necessitating prodrug strategies .
- Selectivity: Structural analogs like ELND006 demonstrate target selectivity (e.g., gamma-secretase over Notch), but many pyrazoloquinolines exhibit off-target effects due to conserved binding motifs .
Biological Activity
3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as:
| Property | Value |
|---|---|
| Molecular Formula | C16H14FN3 |
| Molecular Weight | 283.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring enhance the compound's potency against inflammation. In particular, compounds with para-substituted groups demonstrate superior inhibitory activity compared to ortho or meta substitutions.
Anti-cancer Properties
Pyrazolo[4,3-c]quinoline derivatives have also been investigated for their anti-cancer properties. The presence of fluorine in the structure is known to enhance metabolic stability and bioactivity. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and proliferation.
Case Studies
- Inhibition of NO Production
- Cytotoxicity in Cancer Cells
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammatory pathways and cancer progression.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins and caspases.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the 8-fluoro group causes deshielding of adjacent protons (δ 7.8–8.2 ppm), while the ethoxyphenyl group shows a triplet for the -OCH₂- moiety (δ 1.4–1.6 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 336.0897) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation, highlighting dihedral angles between the pyrazole and quinoline rings (typically 10–15°) .
What role does the 8-fluoro substituent play in modulating biological activity and physicochemical properties?
Advanced Research Question
The 8-fluoro group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.8 vs. ~2.2 for non-fluorinated analogs) .
- Metabolic Stability : Reduces CYP450-mediated oxidation via steric hindrance .
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with enzymes (e.g., topoisomerase II) or receptors .
Validation : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
Advanced Research Question
- Substituent Screening : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess activity shifts .
- Pyrazole Modifications : Introduce methyl or amino groups at position 1 to enhance solubility or target affinity .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with kinase domains or DNA gyrase .
What purification challenges arise during synthesis, and how are they resolved?
Basic Research Question
- Byproduct Formation : Remove unreacted intermediates via flash chromatography (hexane/EtOAc, 3:1) .
- Solvent Traces : Use rotary evaporation under reduced pressure (40°C, 20 mmHg) followed by lyophilization .
- Enantiomeric Purity : Chiral HPLC (Chiralpak IA column) separates racemic mixtures, critical for pharmacokinetic studies .
What strategies ensure enantioselective synthesis of chiral derivatives?
Advanced Research Question
- Chiral Auxiliaries : Use tert-butyloctahydro-pyrrolo[3,4-b]pyridine to induce asymmetry during cyclization, avoiding racemization .
- Catalytic Asymmetric Synthesis : Employ Ru-BINAP catalysts for enantioselective hydrogenation of ketone intermediates (e.g., 90% ee) .
How do computational models predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Dynamics Simulations : Simulate binding to DNA gyrase (PDB: 1KZM) over 100 ns, calculating binding free energies (MM-PBSA) .
- ADMET Prediction : Tools like SwissADME assess bioavailability (%F >50) and blood-brain barrier penetration (logBB <0.3) .
What factors influence the compound’s stability under storage and experimental conditions?
Basic Research Question
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- pH Stability : Use buffered solutions (pH 6–8) to avoid hydrolysis of the ethoxy group .
- Thermal Degradation : TGA analysis shows decomposition >200°C; avoid heating above 150°C .
How are in vitro and in vivo toxicological profiles assessed?
Advanced Research Question
- Cytotoxicity Assays : MTT tests on HEK293 cells (IC₅₀ >100 µM indicates low toxicity) .
- Ames Test : Screen for mutagenicity using Salmonella TA98 strain (negative result at 500 µg/plate) .
- Rodent Studies : Administer 50 mg/kg/day for 28 days; monitor liver enzymes (ALT/AST) and renal function .
What advanced analytical techniques resolve contradictions in reported biological data?
Advanced Research Question
- Dose-Response Curves : Replicate assays (n=6) to address variability; use nonlinear regression (GraphPad Prism) for EC₅₀ calculation .
- Target Engagement Studies : SPR (Biacore) quantifies binding kinetics (kₐₙ ~1×10⁴ M⁻¹s⁻¹, kₒff ~0.01 s⁻¹) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) in microsomal incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
